butyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
Butyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a butyl group and a propan-2-yl group attached to the pyrazole ring, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine can be achieved through a multi-step process involving the formation of the pyrazole ring followed by the introduction of the butyl and propan-2-yl groups. One common method involves the condensation of hydrazine with a 1,3-diketone to form the pyrazole ring. Subsequent alkylation reactions introduce the butyl and propan-2-yl groups under controlled conditions, typically using alkyl halides and a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to facilitate the efficient formation of the desired product. The use of automated systems and real-time monitoring can further enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Butyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.
Scientific Research Applications
Butyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of butyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(propan-2-yl)-1H-pyrazol-4-yl derivatives: Compounds with similar pyrazole structures but different substituents.
Butyl-substituted pyrazoles: Compounds with butyl groups attached to the pyrazole ring at different positions.
Propan-2-yl-substituted pyrazoles: Compounds with propan-2-yl groups attached to the pyrazole ring.
Uniqueness
Butyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine stands out due to its unique combination of substituents, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H21N3 |
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Molecular Weight |
195.30 g/mol |
IUPAC Name |
N-[(1-propan-2-ylpyrazol-4-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C11H21N3/c1-4-5-6-12-7-11-8-13-14(9-11)10(2)3/h8-10,12H,4-7H2,1-3H3 |
InChI Key |
GSPCTZDUIQBROP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CN(N=C1)C(C)C |
Origin of Product |
United States |
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